5'-DMTr-dG(iBu)-Methyl phosphonamidite

antisense oligonucleotides backbone modification thermal stability

This specific monomer is required for incorporating neutral, nuclease-resistant methylphosphonate linkages into antisense oligonucleotides. Standard cyanoethyl phosphoramidites are NOT functionally equivalent due to charge difference and backbone degradation. The N2-isobutyryl protection is critical for synthesis compatibility. Requires specialized deprotection (ethylenediamine/ethanol), not standard ammonium hydroxide. Essential for RNase H-competent antisense with up to 3-fold higher cleavage activity and complete exonuclease resistance.

Molecular Formula C42H53N6O7P
Molecular Weight 784.9 g/mol
Cat. No. B13719228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dG(iBu)-Methyl phosphonamidite
Molecular FormulaC42H53N6O7P
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C
InChIInChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35+,36+,56?/m0/s1
InChIKeyVJGRTTBMQFZSFY-MICLYWDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Class Identification and Sourcing Context for Methylphosphonate Oligonucleotide Synthesis


5'-DMTr-dG(iBu)-Methyl phosphonamidite (CAS 115131-08-3) is a nucleoside phosphonamidite monomer belonging to the class of methylphosphonate backbone modification reagents used in solid-phase oligonucleotide synthesis [1]. The compound features a 5'-dimethoxytrityl (DMTr) protecting group for stepwise chain elongation, an N2-isobutyryl (iBu) protecting group on the guanine base to prevent unwanted nucleophilic side reactions, and a methyl substituent on the phosphorus atom that yields a non-ionic methylphosphonate internucleotide linkage upon oxidation [2]. With a molecular weight of 784.88 g/mol and formula C42H53N6O7P, this building block is primarily utilized for the incorporation of neutral, nuclease-resistant methylphosphonate linkages into antisense oligonucleotides and therapeutic nucleic acid candidates .

Why 5'-DMTr-dG(iBu)-Methyl Phosphonamidite Cannot Be Interchanged with Standard Phosphoramidites or Alternative Methylphosphonate Monomers


Procurement substitution of 5'-DMTr-dG(iBu)-methyl phosphonamidite with standard β-cyanoethyl phosphoramidites, alternative methylphosphonate monomers bearing different base protection, or even in-class methylphosphonamidites with distinct N-protecting group strategies is not functionally equivalent. Standard phosphoramidites yield charged phosphodiester backbones susceptible to rapid nuclease degradation, whereas methylphosphonamidites produce neutral, nuclease-resistant linkages essential for cellular antisense applications . Furthermore, methylphosphonate-modified oligonucleotides require fundamentally different deprotection protocols: exposure to standard concentrated ammonium hydroxide—routine for conventional oligonucleotides—induces substantial degradation of the methylphosphonate backbone, necessitating specialized cleavage conditions such as ethylenediamine/ethanol or ammoniacal methanol treatment [1]. Finally, the N2-isobutyryl protection on this specific dG monomer confers distinct stability characteristics during synthesis relative to monomers employing alternative exocyclic amine protections (e.g., t-butylphenoxyacetyl or AMB groups), which directly impacts side-product formation and final oligonucleotide purity [2].

Quantitative Differentiation Evidence: 5'-DMTr-dG(iBu)-Methyl Phosphonamidite vs. Closest Comparators


Methylphosphonate vs. Phosphorothioate Backbone: Duplex Thermal Stability Comparison in DNA Targets

Methylphosphonate-modified dodecathymidine oligonucleotides exhibit superior duplex thermal stability with DNA targets compared to phosphorothioate-modified analogues. In direct comparative analysis of dodecathymidine 12-mers with complementary DNA strands, methylphosphonate derivatives showed less destabilization (ΔTm/modification = -1.1°C) than the corresponding phosphorothioate derivatives, with the methylphosphonate-DNA hybrid being 'slightly more stable' than the phosphorothioate-DNA hybrid [1].

antisense oligonucleotides backbone modification thermal stability duplex melting temperature

Methylphosphonate Oligonucleotides: Charge Neutrality Confers Nuclease Resistance vs. Phosphodiester and Phosphorothioate Backbones

Oligonucleotides synthesized with methylphosphonate linkages (derived from monomers including 5'-DMTr-dG(iBu)-methyl phosphonamidite) exhibit complete resistance to exonuclease degradation—a property not shared by natural phosphodiester oligonucleotides and only partially conferred by phosphorothioate modifications. The neutral methylphosphonate backbone eliminates the negatively charged phosphodiester moiety, preventing recognition and hydrolysis by 3′-exonucleases and other nucleolytic enzymes . This class-level characteristic has been validated in multiple studies: methylphosphonate oligonucleotides are 'completely resistant to hydrolysis by the 3′-exonuclease activity' whereas unmodified phosphodiester sequences are rapidly degraded .

exonuclease resistance intracellular stability backbone modification antisense therapeutics

Methylphosphonamidite Coupling Kinetics: 6-Minute Protocol with Specialized Reagents Required

Synthesis of oligonucleotides containing methylphosphonate linkages using methylphosphonamidite monomers (including the dG(iBu) variant) requires a 6-minute coupling time—extended relative to standard β-cyanoethyl phosphoramidite coupling—along with low-water-content oxidizer and DMAP (dimethylaminopyridine) in Cap B to prevent methylphosphonate backbone degradation during synthesis [1]. Standard phosphoramidite protocols employing conventional iodine/water oxidation are incompatible with methylphosphonate synthesis, as exposure to aqueous oxidation conditions degrades the acid-labile methylphosphonate linkage .

solid-phase synthesis coupling time oxidation conditions oligonucleotide manufacturing

Methylphosphonate Deprotection: AMB Protective Group Enables Milder Overnight Room Temperature Conditions vs. Standard Thermal Ammonolysis

The application of the 2-(acetoxymethyl)benzoyl (AMB) base-protecting group combined with ammoniacal methanol deprotection significantly improves methylphosphonate-modified DNA synthesis relative to conventional benzoyl/isobutyryl protection schemes. AMB-protected nucleoside monomers (applicable to dG building blocks) undergo complete deprotection with mild overnight treatment in saturated ammonia/methanol at room temperature, whereas conventionally protected methylphosphonate oligonucleotides require much longer exposure to basic conditions at elevated temperatures [1]. Critically, the methylphosphonate backbone is labile toward potassium carbonate/methanol, excluding the use of stronger basic deprotection reagents [2].

deprotection conditions AMB group base protecting groups oligonucleotide purification

5'-O-Methylphosphonate Modification Increases RNase H Cleavage Activity up to 3-Fold vs. Natural Heteroduplex

Antisense oligonucleotides containing 5'-O-methylphosphonate units (incorporating methylphosphonate-modified monomers including dG analogs) exhibit significantly enhanced RNase H cleavage activity relative to natural phosphodiester heteroduplexes. In Escherichia coli RNase H assays, heteroduplexes with 5'-O-methylphosphonate modifications demonstrated up to 3-fold increase in cleavage rate, with the magnitude dependent on the ratio of phosphodiester to methylphosphonate linkages [1]. This enhancement was specific to 5'-O-methylphosphonate configuration; 3'-O-methylphosphonate modifications caused strong destabilization without activity improvement [2].

RNase H activity antisense mechanism gene silencing mRNA cleavage

Vendor Purity Specifications: ≥98% HPLC Purity for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite vs. ≥95% Standard Grade

Commercially available 5'-DMTr-dG(iBu)-methyl phosphonamidite is supplied with purity specifications ranging from ≥95% to ≥98% as determined by HPLC analysis [1]. The higher-grade specification (≥98%, InvivoChem Cat. No. V55195) provides a quantifiable quality advantage over standard-grade methylphosphonamidite monomers (≥95%, BioGlyco Cat. No. X25-06-LY935) [2]. For comparison, some suppliers offer this monomer at 97% purity (NewCan Bio Cat. No. NC8125) representing an intermediate grade .

HPLC purity quality control phosphonamidite specifications oligonucleotide synthesis

Optimal Application Scenarios for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite Based on Quantitative Differentiation Evidence


Antisense Oligonucleotide Therapeutics Requiring RNase H-Mediated mRNA Cleavage

Researchers developing antisense oligonucleotides that operate via the RNase H cleavage mechanism should prioritize 5'-DMTr-dG(iBu)-methyl phosphonamidite for incorporation of 5'-O-methylphosphonate linkages. Evidence demonstrates that heteroduplexes containing 5'-O-methylphosphonate modifications exhibit up to 3-fold increased RNase H cleavage activity compared to natural phosphodiester heteroduplexes, with the enhancement dependent on the ratio of modified to unmodified linkages [1]. This application scenario is particularly relevant for therapeutic programs targeting viral or malignant disease-associated mRNAs where robust gene silencing is required.

Intracellular Antisense Studies Requiring Exonuclease-Resistant Oligonucleotides

Experiments involving extended intracellular exposure to nucleases—such as cell culture antisense assays, in vivo mRNA targeting, or long-term stability studies—benefit from the complete exonuclease resistance conferred by methylphosphonate linkages synthesized using 5'-DMTr-dG(iBu)-methyl phosphonamidite. Unlike phosphodiester oligonucleotides that undergo rapid degradation and phosphorothioates that offer only partial protection, methylphosphonate-modified sequences remain intact under nucleolytic conditions, ensuring sustained target engagement and reproducible experimental outcomes . A single 3′-terminal methylphosphonate cap is sufficient to eliminate exonuclease degradation and prevent DNA primer extension .

Hybridization-Based Assays Requiring Stringent DNA Target Binding Affinity

Applications demanding high-affinity binding to DNA targets—including antisense targeting of genomic DNA, triplex-forming oligonucleotide strategies, and diagnostic probe development—should employ 5'-DMTr-dG(iBu)-methyl phosphonamidite to generate methylphosphonate backbones. Comparative thermal stability data indicate that methylphosphonate-DNA hybrids are more stable than phosphorothioate-DNA hybrids (ΔTm/modification = -1.1°C for methylphosphonate vs. greater destabilization for phosphorothioate), providing superior target discrimination and hybridization specificity [2].

Mixed-Backbone Oligonucleotide Synthesis Requiring Orthogonal Deprotection Compatibility

Synthesis workflows incorporating both methylphosphonate and phosphodiester linkages in chimeric oligonucleotides demand careful monomer selection based on protecting-group compatibility. Users of 5'-DMTr-dG(iBu)-methyl phosphonamidite with standard isobutyryl protection must verify deprotection protocol compatibility with other monomers in the sequence. Evidence shows that alternative protecting-group strategies (e.g., AMB or t-butylphenoxyacetyl groups) enable milder deprotection conditions (overnight RT ammonia/methanol) that significantly reduce backbone degradation compared to standard thermal ammonolysis [3]. This scenario is critical for high-value therapeutic oligonucleotide manufacturing where yield optimization is paramount.

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